(2R)-1,2-dimethylpyrrolidine-2-carboxylic acid
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Overview
Description
(2R)-1,2-Dimethylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by a pyrrolidine ring substituted with two methyl groups and a carboxylic acid group. The compound’s stereochemistry is denoted by the (2R) configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1,2-dimethylpyrrolidine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of N-substituted piperidines, which undergoes a domino process to form pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary, but they generally include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and subsequent functionalization of the pyrrolidine ring.
Chemical Reactions Analysis
Types of Reactions: (2R)-1,2-Dimethylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(2R)-1,2-Dimethylpyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in studying enzyme-substrate interactions and as a precursor for biologically active molecules.
Mechanism of Action
The mechanism of action of (2R)-1,2-dimethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the methyl and carboxylic acid substitutions.
Proline: An amino acid with a similar pyrrolidine ring structure but different functional groups.
Uniqueness: (2R)-1,2-Dimethylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and drug development, where the spatial arrangement of atoms is crucial for activity.
Properties
IUPAC Name |
(2R)-1,2-dimethylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(6(9)10)4-3-5-8(7)2/h3-5H2,1-2H3,(H,9,10)/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNGEDLBTNTBMD-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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